1H-Purine-8-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It belongs to the broader category of purines, which are essential components of nucleic acids and play critical roles in cellular metabolism and energy transfer.
The synthesis of 1H-Purine-8-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-chloropurine with appropriate carboxylic acids in an aqueous medium. The process typically includes:
For instance, one study describes a method where N-phthaloyl derivatives are treated with hydrazine hydrate, followed by nucleophilic substitution reactions to yield various purine derivatives, including 1H-Purine-8-carboxylic acid .
The molecular formula for 1H-Purine-8-carboxylic acid is C_6H_6N_4O_2. The structure consists of a fused bicyclic system with two nitrogen atoms incorporated into the aromatic ring. Key structural features include:
The compound exhibits resonance stability due to its aromatic nature, which contributes to its reactivity and interaction with biological molecules.
1H-Purine-8-carboxylic acid participates in various chemical reactions typical for carboxylic acids and purines:
These reactions make it a versatile intermediate in synthetic organic chemistry .
The mechanism of action for 1H-Purine-8-carboxylic acid primarily revolves around its role as a substrate or intermediate in biochemical pathways. Its carboxyl group can participate in enzymatic reactions, such as:
These interactions are crucial for its biological activity, particularly in cellular signaling and metabolism .
1H-Purine-8-carboxylic acid exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are commonly employed to characterize this compound .
1H-Purine-8-carboxylic acid is utilized in various scientific fields:
1H-Purine-8-carboxylic acid functions as a non-canonical intermediate within purine catabolic and salvage pathways. Its formation is linked to the oxidative degradation of purine nucleotides, particularly under conditions of cellular stress or elevated reactive oxygen species (ROS). Key aspects include:
Enzymatic Generation: The compound arises during the stepwise oxidation of xanthine derivatives. Xanthine oxidase (XOD), a molybdenum-containing enzyme, catalyzes the hydroxylation of hypoxanthine to xanthine and subsequently to uric acid. Under specific substrate conditions or partial inhibition, 1H-purine-8-carboxylic acid can accumulate as a transient intermediate during these conversions [3] [9]. This is particularly evident when XOD activity is perturbed, as occurs in metabolic disorders like hyperuricemia or under the influence of environmental toxins triggering ROS overproduction and purine metabolism dysfunction [8].
Metabolic Context and Regulation: Its formation and flux are tightly coupled to the cellular redox state and nucleotide demand. Glutamine synthetase (GS) activity, crucial for generating nitrogen donors (glutamine) in de novo purine synthesis, indirectly influences purine degradation pathways. Downregulation of GS protein expression, observed under metabolic stress (e.g., toxin exposure like BDE-47), correlates with reduced purine salvage and altered accumulation patterns of intermediates like 1H-purine-8-carboxylic acid and uric acid [8]. This positions the compound as a potential biomarker for impaired purine nucleotide homeostasis and oxidative stress response.
Pathophysiological Significance: Alterations in its metabolic handling are implicated in disease states. Disrupted purine metabolism, evidenced by shifts in intermediates including this acid, is linked to DNA damage (e.g., elevated 8-OHdG) and activation of apoptosis pathways (e.g., p53/Bax) via ROS overproduction [8]. Furthermore, its relationship to uric acid—a key end-product whose accumulation causes gout—highlights its position within a critical metabolic axis [3] [7]. The enzyme xanthine oxidase, central to this pathway, represents a major therapeutic target for gout management, indirectly affecting the dynamics of upstream intermediates.
Table 1: Key Enzymes in Purine Metabolism Involving 1H-Purine-8-Carboxylic Acid or Related Intermediates
Enzyme | EC Number | Function in Pathway | Impact on 1H-Purine-8-Carboxylic Acid |
---|---|---|---|
Xanthine Oxidase (XOD) | EC 1.17.3.2 | Catalyzes oxidation of hypoxanthine to xanthine and xanthine to uric acid | Primary generator; activity levels dictate intermediate accumulation [3] [9] |
Glutamine Synthetase (GS) | EC 6.3.1.2 | Synthesizes glutamine (nitrogen donor for de novo purine synthesis) | Downregulation reduces precursor supply, potentially altering degradation flux [8] |
Purine Nucleoside Phosphorylase (PNP) | EC 2.4.2.1 | Cleaves nucleosides to free bases (e.g., inosine to hypoxanthine) | Generates substrates for XOD, indirectly influencing intermediate production [9] |
HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase) | EC 2.4.2.8 | Salvages hypoxanthine and guanine into IMP and GMP | Competes with degradation pathway, potentially reducing substrate for XOD [9] |
The 1H-purine-8-carboxylic acid scaffold provides a versatile chemical platform for designing antimetabolites due to its structural mimicry of natural purines and its capacity for strategic derivatization. Key applications include:
Nucleic Acid Synthesis Inhibitors: Conjugates linking this core to bioactive heterocycles via flexible alkyl spacers exhibit potent cytotoxicity by disrupting DNA/RNA synthesis. Notably, N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine (e.g., compound 1d with a C10 linker) demonstrated significant cytotoxicity (CC₅₀ < 1 µM) against diverse cancer cell lines (e.g., COLO201 colorectal adenocarcinoma, 4T1 mammary carcinoma). Activity is critically dependent on linker length (optimal n=7-10 methylene units) and the presence of both the difluorobenzoxazine fragment and the purine residue. Mechanistic studies indicate these conjugates act as DNA biosynthesis inhibitors, arresting the cell cycle in S-phase [5].
Antimycobacterial Agents: Structural hybridization incorporating piperazine motifs targets essential bacterial enzymes. Purine-2,6-dione linked piperazine derivatives, such as compound 6 (1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione hydrochloride), were designed to inhibit Mycobacterium tuberculosis MurB, a key enzyme in peptidoglycan biosynthesis. Optimized derivatives (e.g., 11, 24, 27, 32-34) exhibited potent anti-tubercular activity (superior to ethambutol), validated by molecular docking studies showing strong interactions with the MurB active site [4].
Enzyme Inhibitors for Metabolic Disorders: While not directly modified, the core structure inspires non-purine xanthine oxidase inhibitors (XOIs) targeting hyperuricemia and gout. Bioisosteric strategies replacing thiazole (febuxostat) with isoxazole rings linked to indole moieties yielded potent XOIs (e.g., compound 6c, IC₅₀ = 0.13 µM). Molecular docking confirms hydrogen bonding between the carboxylic acid group and key residues (Glu802, Arg880) in the XO active site, mimicking uric acid binding but with higher affinity [7]. This demonstrates the scaffold's utility in designing transition-state analogs for metabolic enzymes.
Table 2: Therapeutic Applications of 1H-Purine-8-Carboxylic Acid-Derived Scaffolds in Drug Design
Scaffold/Compound Class | Target/Mechanism | Biological Activity | Key Structural Features for Activity |
---|---|---|---|
Benzoxazine-Purine Conjugates (e.g., 1d) [5] | DNA synthesis inhibition | Cytotoxicity (CC₅₀ <1 µM vs. COLO201, 4T1); S-phase arrest | C8-C10 linker; difluorobenzoxazine; C6 purine attachment |
Purine-Piperazine Hybrids (e.g., 6, 11, 24) [4] | M. tuberculosis MurB inhibition | Anti-TB activity (superior to ethambutol vs. H37Rv strain) | Piperazine at C8; lipophilic substitutions (difluorobenzyl, butynyl) |
Indole-Isoxazole Carboxylic Acids (e.g., 6c) [7] | Xanthine oxidase competitive inhibition | XO inhibition (IC₅₀ 0.13 µM); anti-hyperuricemic potential | Isoxazole-3-COOH bioisostere; 3-cyanoindole; H-bond donors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7